
4-(2-Acetylphenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Acetylphenyl)-4-oxobutanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl ring substituted with an acetyl group and a butanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetylphenyl)-4-oxobutanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of benzene with acetyl chloride in the presence of an aluminum chloride catalyst to form 2-acetylbenzene.
Knoevenagel Condensation: The 2-acetylbenzene is then reacted with malonic acid in the presence of a base (e.g., pyridine) to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Acetylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with increased oxidation states.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-Acetylphenyl)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand metabolic pathways and enzyme activities.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
4-(2-Acetylphenyl)-4-oxobutanoic acid is similar to other compounds such as 2-acetylbenzoic acid and 4-oxobutanoic acid. its unique structure and functional groups make it distinct in terms of reactivity and applications. The presence of the acetyl group and the butanoic acid moiety contribute to its unique properties and uses.
Vergleich Mit ähnlichen Verbindungen
2-Acetylbenzoic acid
4-oxobutanoic acid
2-Acetylphenylboronic acid
Eigenschaften
CAS-Nummer |
1188265-91-9 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
4-(2-acetylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H12O4/c1-8(13)9-4-2-3-5-10(9)11(14)6-7-12(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
LKHKRGOIHDTFHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


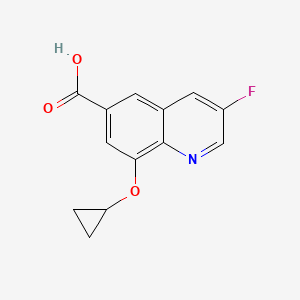
![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)
![5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)
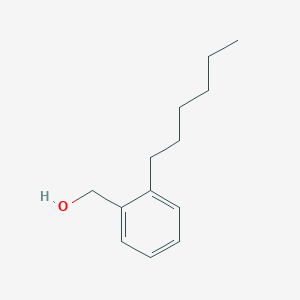
![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
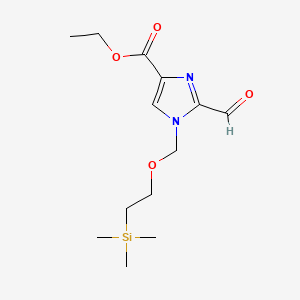
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
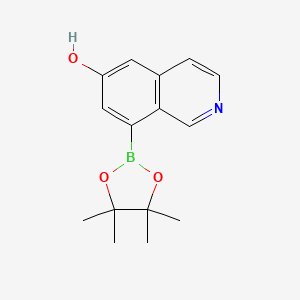
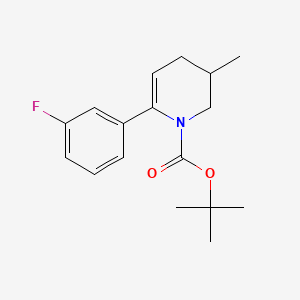
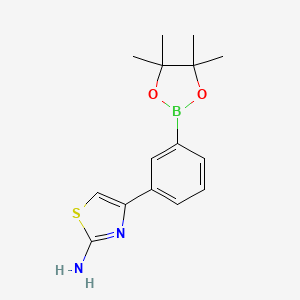
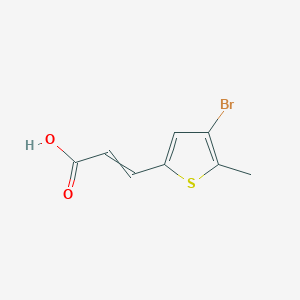
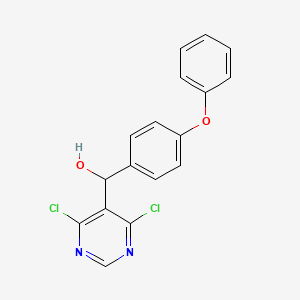
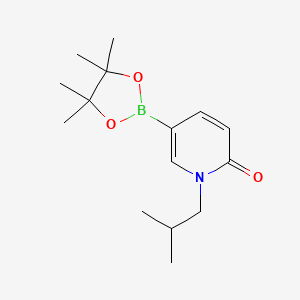
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)
